Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUSORWZQEPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:
Condensation Reaction: An initial condensation between a phenylethylamine derivative and an aldehyde to form an iminium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
| Reaction Conditions | Product | Source |
|---|---|---|
| LiOH (aqueous), THF/MeOH | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid |
In one study, hydrolysis under alkaline conditions (LiOH in THF/MeOH) cleaved the ester group efficiently, forming the carboxylic acid derivative . This intermediate is pivotal for synthesizing peptide conjugates or metal-chelating agents.
Reductive Amination
The secondary amine participates in reductive amination with aldehydes or ketones to form tertiary amines. This reaction is stereoselective and often employs borane complexes.
| Reagent | Electrophile | Product | Source |
|---|---|---|---|
| BH₃·THF | Aldehydes/Ketones | N-Alkylated tetrahydroisoquinoline derivatives |
For example, reductive amination with formaldehyde and NaBH(OAc)₃ yielded N-methyl derivatives, which are common in alkaloid synthesis .
Amide Coupling
The carboxylic acid (post-hydrolysis) reacts with amines via carbodiimide-mediated coupling to form amides.
| Coupling Agent | Amine | Product | Source |
|---|---|---|---|
| EDC·HCl, N-methylmorpholine | Primary/Secondary amines | Tetrahydroisoquinoline-4-carboxamides |
This method is widely used to generate bioactive conjugates, such as protease inhibitors or receptor ligands .
Cyclization Reactions
The tetrahydroisoquinoline core participates in cyclization reactions, such as the Bischler–Nepieralski or Pictet–Spengler reactions, to form polycyclic alkaloids.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Bischler–Nepieralski | POCl₃, CH₂Cl₂ | Isoquinoline-fused heterocycles | |
| Pictet–Spengler | BF₃·OEt₂, aldehydes | β-Carboline or pyrrolidine-fused derivatives |
For instance, treatment with POCl₃ in dichloromethane facilitated cyclization to isoquinoline derivatives , while BF₃-mediated Pictet–Spengler reactions generated β-carboline analogs .
Deprotonation and Alkylation
The benzylic C4 position (adjacent to the carboxylate) undergoes deprotonation with strong bases, enabling alkylation or arylation.
| Base | Electrophile | Product | Source |
|---|---|---|---|
| LiTMP (lithium tetramethylpiperidide) | Alkyl halides | C4-Alkylated tetrahydroisoquinolines |
Lithium amide bases (e.g., LiTMP) selectively deprotonate the C4 position, followed by alkylation to introduce substituents .
Salt Metathesis
The hydrochloride counterion can be exchanged with other acids to modify solubility or crystallinity.
| Acid | Conditions | Product | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | CH₂Cl₂, RT | TFA salt |
Chiral Resolution
Enantiomerically pure forms are accessible via enzymatic deracemization.
| Enzyme | Conditions | Outcome | Source |
|---|---|---|---|
| FsDAAO (D-amino acid oxidase) | NH₃·BH₃, one-pot | (S)-enantiomer with >99% ee |
This method resolved racemic mixtures into (S)-enantiomers, critical for asymmetric synthesis of bioactive molecules .
Scientific Research Applications
Pharmaceutical Development
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly significant in the development of:
- Analgesics : The compound's structure allows for modifications that enhance pain management therapies.
- Anti-inflammatory Agents : It plays a role in the synthesis of drugs aimed at reducing inflammation in various medical conditions.
This compound's ability to influence pain pathways makes it a valuable asset in pharmaceutical research focused on improving therapeutic efficacy and safety profiles .
Neuroscience Research
The compound is extensively studied for its neuroprotective properties and potential applications in treating neurodegenerative diseases such as:
- Alzheimer's Disease : Research indicates that it may help mitigate cognitive decline associated with this condition.
- Parkinson's Disease : Its derivatives have been identified as potential agents for preventing parkinsonism, showcasing their relevance in developing neuroprotective strategies .
These studies often focus on the compound's interactions with neurotransmitter systems and its effects on neuronal health.
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecules. Its applications include:
- Synthesis of Natural Products : The compound is involved in synthesizing various natural products that may have pharmacological properties.
- Development of New Materials : Chemists leverage its unique structure to design novel compounds with specific characteristics for industrial applications .
Biochemical Studies
The compound is also significant in biochemical research, where it aids in understanding various biological processes:
- Enzyme Interactions : It is used in assays to study how enzymes interact with substrates and inhibitors.
- Metabolic Pathways : Researchers utilize this compound to explore metabolic pathways crucial for drug discovery and development.
These studies contribute to a deeper understanding of cellular mechanisms and the development of targeted therapies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory agents. |
| Neuroscience Research | Investigated for neuroprotective effects and potential treatments for Alzheimer's and Parkinson's diseases. |
| Organic Synthesis | Used for creating complex molecules and synthesizing natural products. |
| Biochemical Studies | Aids in enzyme interaction studies and metabolic pathway exploration. |
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Modulation: It can modulate the activity of neurotransmitters such as dopamine, potentially offering neuroprotective effects.
Enzyme Inhibition: The compound may inhibit enzymes like monoamine oxidase (MAO), which are involved in the catabolism of neurotransmitters.
These interactions help in understanding its potential therapeutic effects and guide further research.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Positional Isomers and Substitution Patterns
Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate Hydrochloride (CAS 220247-69-8)
- Similarity : 0.86 .
- Key Difference : The carboxylate group is at the 7-position instead of the 4-position.
- Implications : Positional isomerism alters steric and electronic interactions with biological targets. For instance, 7-substituted THIQs are often explored for opioid receptor modulation, whereas 4-carboxylates may favor Pgp binding .
6,7-Dimethoxy-THIQ Derivatives (e.g., MC70)
- Structure : Contains methoxy groups at the 6- and 7-positions.
- Function : Demonstrated enhanced BBB penetration and Pgp inhibitory activity, increasing doxorubicin delivery to glioblastoma cells .
- Comparison : The absence of methoxy groups in the target compound may reduce BBB permeability but improve metabolic stability.
Piperidine-Based Analogs
(S)-Methyl 4-(Piperidin-2-yl)Benzoate Hydrochloride (CAS 1391547-09-3)
- Similarity : 0.85 .
- Key Difference : Replaces the THIQ ring with a piperidine moiety.
- Implications : Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to differences in ring flexibility and hydrogen-bonding capacity.
Methyl 4-(Piperidin-4-ylmethyl)Benzoate Hydrochloride (CAS 333986-70-2)
Alkyl-Substituted THIQ Derivatives
Methyl 4,4-Dimethyl-THIQ-5-Carboxylate Hydrochloride (CAS 1203682-99-8)
- Structure : Features dimethyl groups at the 4-position and a carboxylate at the 5-position.
- Safety Profile : Classified as acute oral toxicity (Category 4) and respiratory irritant (H335) .
6-Methyl-THIQ (CAS 91-61-2)
Hydroxylated and Polar Derivatives
(1R,4R)-4,6-Dihydroxy-N-Methyl-THIQ Hydrochloride
Pharmacological Activity
Biological Activity
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in medicine and research.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives are known for their wide range of biological activities, including neuroprotective effects, antitumor properties, and antimicrobial activities. This compound specifically has been implicated in various biochemical pathways that affect cellular functions and signaling.
Target Interactions
this compound interacts with several biological structures. It is believed to possess intrinsic antioxidant properties that can protect cells from oxidative stress. Additionally, it may influence neurotransmitter systems by modulating receptor activity.
Biochemical Pathways
The compound is known to affect multiple biochemical pathways. For instance:
- Enzyme Interaction : THIQ derivatives can interact with enzymes involved in neurotransmitter metabolism.
- Cell Signaling : These compounds may modulate signaling pathways that regulate cell proliferation and apoptosis.
Neuroprotective Effects
Research has indicated that THIQ derivatives exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, related compounds have shown the ability to modulate dopamine receptors and protect neuronal cells from damage caused by neurotoxins .
Antitumor Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce autophagy in cancer cells, enhancing the production of acidic organelles indicative of autophagic activity . This mechanism could be leveraged for developing new cancer therapies.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its derivatives have been shown to inhibit bacterial growth and may serve as a basis for developing new antibiotics .
Research Findings and Case Studies
Q & A
Q. What are the key synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, and what methodological considerations are critical for optimizing yield?
Synthesis typically involves cyclization and alkylation steps. For example, alkylation of a tetrahydroisoquinoline precursor with methyl chloroformate in the presence of a strong base (e.g., NaH) in DMF at elevated temperatures (~60°C) can yield the ester intermediate, followed by HCl treatment to form the hydrochloride salt. Key considerations include:
- Reagent selection : Sodium hydride (NaH) is often used to deprotonate the tetrahydroisoquinoline nitrogen, enabling nucleophilic attack on the alkylating agent (e.g., methyl chloroformate) .
- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates .
- Purification : Silica gel chromatography is recommended for isolating the pure product, with TLC monitoring to confirm reaction completion .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structural identity of this compound?
- 1H-NMR : Characteristic signals include aromatic protons (δ 6.5–7.5 ppm for isoquinoline ring), methyl ester (δ ~3.7 ppm), and tetrahydroisoquinoline protons (δ 2.5–4.0 ppm for CH2 and CH groups) .
- Mass spectrometry (MS) : Molecular ion peaks should align with the calculated molecular weight (e.g., C11H14ClNO2: 227.69 g/mol) .
- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and ammonium chloride (~2500–3000 cm⁻¹) confirm functional groups .
Q. What are the stability profiles of this compound under varying storage conditions, and how should researchers mitigate degradation?
- Storage : Store in airtight containers at room temperature in a dry, dark environment to prevent hydrolysis of the ester group or deliquescence of the hydrochloride salt .
- Handling : Avoid prolonged exposure to moisture or heat, as these can degrade the compound. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) are recommended for long-term studies .
Advanced Research Questions
Q. What mechanistic insights explain the potential neuropharmacological activity of this compound, particularly in Parkinson’s disease models?
The tetrahydroisoquinoline scaffold is structurally analogous to MPTP, a neurotoxin that selectively damages dopaminergic neurons via mitochondrial complex I inhibition. However, derivatives with electron-withdrawing groups (e.g., carboxylate esters) may exhibit reduced toxicity or protective effects by modulating oxidative stress pathways. In vitro assays (e.g., SH-SY5Y cell viability under rotenone-induced stress) and in vivo models (e.g., MPTP-treated mice) are critical for evaluating neuroprotective/neurotoxic duality .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity to biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding in understanding metabolic stability or reactive intermediate formation.
- Molecular docking : Simulate interactions with targets like monoamine oxidases (MAOs) or dopamine receptors to prioritize derivatives for synthesis. For example, docking into MAO-B’s active site may reveal inhibitory potential .
Q. What strategies resolve contradictions in reported biological data, such as divergent cytotoxicity results across studies?
- Experimental standardization : Ensure consistent cell lines (e.g., HEK-293 vs. SH-SY5Y), concentrations, and exposure times.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Control benchmarking : Compare results with well-characterized analogs (e.g., MPTP or rasagiline) to contextualize findings .
Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved to explore structure-activity relationships (SAR)?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to install substituents at specific positions.
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure derivatives, as stereochemistry significantly impacts bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
